ADME/T Profile: Comparing 6-(4-Morpholino)-9-(β-D-ribofuranosyl)-9H-purine with Class Benchmarks
While specific in vitro ADME/T data for this exact compound is not found in the primary literature, computational predictions provide a quantitative baseline for comparison against established drug-like criteria (Lipinski's Rule of Five). The predicted data, which may be derived from a compound-specific model [1], indicates favorable absorption and distribution properties, including 100% predicted human intestinal absorption and moderate blood-brain barrier permeability (log BB = 0.88). This profile is a key differentiator from many other nucleoside analogs, which often struggle with oral bioavailability and CNS penetration.
| Evidence Dimension | Predicted ADME/T Profile |
|---|---|
| Target Compound Data | Log P: 0.433; Intestinal Absorption: 100%; log BB: 0.88; CYP450 Inhibitor: No (for all major isoforms) |
| Comparator Or Baseline | Lipinski's Rule of Five / General Drug-likeness Benchmark (Log P < 5, etc.) |
| Quantified Difference | Compound meets all Lipinski criteria and shows high predicted absorption and moderate brain penetration potential. |
| Conditions | In silico prediction model (source table does not specify the exact model, but typical models include SwissADME or similar platforms). |
Why This Matters
This predicted profile suggests a favorable foundation for further development, particularly for applications requiring oral dosing or central nervous system activity, which are common hurdles in nucleoside drug discovery.
- [1] Oxford University Press (OUP) Preview. (n.d.). Table 3: ADME/T profile. Retrieved from preview.academic.oup.com. (Note: Direct link to the specific ADME/T table for the compound). View Source
